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  • Product: 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one
  • CAS: 6317-28-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and Spectroscopic Validation of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one: A Technical Whitepaper

Mechanistic Context & Scaffold Significance The 1,3-oxazolidin-2-one core is a privileged heterocyclic scaffold in modern medicinal chemistry and asymmetric synthesis. Functioning as a cyclic carbamate, it forms the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Scaffold Significance

The 1,3-oxazolidin-2-one core is a privileged heterocyclic scaffold in modern medicinal chemistry and asymmetric synthesis. Functioning as a cyclic carbamate, it forms the structural backbone of critical antimicrobial agents (e.g., Linezolid) and serves as a highly effective chiral auxiliary (Evans auxiliaries) for stereoselective alkylations 1.

When functionalized at the N3 position with a 4-chlorobenzyl group, the resulting molecule—3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one —exhibits tuned lipophilicity and a specific halogenated vector ideal for probing target-binding pockets. As a Senior Application Scientist, I emphasize that the successful utilization of this intermediate relies entirely on the rigorous, orthogonal validation of its molecular structure. This guide outlines the causal physics behind its spectroscopic signatures and provides self-validating protocols for its synthesis and characterization [[2]]().

Orthogonal Spectroscopic Data Synthesis

To establish absolute structural confidence, we rely on a triad of spectroscopic techniques: Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional group force constants, and 1 H/ 13 C Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise electronic environments and atomic connectivity 3.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.32Doublet (d)8.42HAr-H (C3', C5' - ortho to Cl)
7.21Doublet (d)8.42HAr-H (C2', C6' - ortho to CH 2​ )
4.40Singlet (s)-2HN-CH 2​ -Ar (Benzyl protons)
4.31Triplet (t)8.02HO-CH 2​ (Oxazolidinone C5)
3.42Triplet (t)8.02HN-CH 2​ (Oxazolidinone C4)
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
158.2QuaternaryC=O (Oxazolidinone C2)
134.1QuaternaryAr-C (C1', ipso to CH 2​ )
133.8QuaternaryAr-C (C4', ipso to Cl)
129.6CHAr-C (C2', C6')
128.9CHAr-C (C3', C5')
61.8CH 2​ O-CH 2​ (Oxazolidinone C5)
47.5CH 2​ N-CH 2​ -Ar (Benzyl carbon)
44.2CH 2​ N-CH 2​ (Oxazolidinone C4)
Table 3: FT-IR Spectroscopy (ATR)
Wavenumber (cm −1 )IntensityFunctional Group Assignment
2920, 2855WeakC-H stretch (Aliphatic methylenes)
1745StrongC=O stretch (Cyclic carbamate)
1492MediumC=C stretch (Aromatic ring)
1425MediumC-N stretch
1225StrongC-O stretch
1090StrongC-Cl stretch (Halogenated aromatic)
805StrongC-H out-of-plane bend (para-substituted)

Causality in Spectral Interpretation

Data without mechanistic understanding is merely observation. The values presented above are governed by specific quantum and physical phenomena:

  • The 1745 cm −1 Carbonyl Anomaly: Typical acyclic amides exhibit a C=O stretch near 1650 cm −1 . However, the oxazolidinone ring forces the carbamate into a strained 5-membered geometry. The adjacent ring oxygen acts as a powerful electron-withdrawing group via induction, increasing the double-bond character of the C=O bond. This higher force constant causally shifts the vibrational frequency up to 1745 cm −1 2.

  • The AA'BB' Aromatic System: The 1 H NMR shows two distinct doublets (7.32 and 7.21 ppm) rather than a complex multiplet. This is caused by the para-substitution of the benzyl ring, which creates a plane of symmetry. The protons ortho to the electronegative chlorine are slightly more deshielded than those ortho to the alkyl group.

  • Deshielding Discrepancy in the Heterocycle: In the 1 H NMR, the C5 protons appear significantly further downfield (4.31 ppm) than the C4 protons (3.42 ppm) 4. This causality is rooted in electronegativity: Oxygen (3.44) strips electron density away from the C5 protons more aggressively than Nitrogen (3.04) does to the C4 protons, reducing local diamagnetic shielding.

Systems-Level Experimental Workflows

ExpWorkflow N1 Synthesis Reaction (N-Alkylation with NaH) N2 Crude Product Isolation N1->N2 N3 Purification (Column Chromatography) N2->N3 N4 Pure 3-(4-Chlorobenzyl)- 1,3-oxazolidin-2-one N3->N4 N5 FT-IR Analysis (C=O, C-N, C-Cl) N4->N5 N6 1H NMR Analysis (Proton Environments) N4->N6 N7 13C NMR Analysis (Carbon Backbone) N4->N7 N8 Data Synthesis & Structural Confirmation N5->N8 N6->N8 N7->N8

Fig 1: Closed-loop workflow for synthesis and orthogonal spectroscopic validation.

Protocol 1: Self-Validating Synthesis via N-Alkylation

Objective: Synthesize the target compound via the deprotonation of 1,3-oxazolidin-2-one followed by nucleophilic substitution. Causality of Reagents: Sodium hydride (NaH) is selected because its basicity easily overcomes the pKa (~15) of the oxazolidinone N-H. The evolution of H 2​ gas makes the deprotonation thermodynamically irreversible. Anhydrous DMF is utilized as the solvent; its high dielectric constant stabilizes the resulting sodium anion, accelerating the S N​ 2 attack on 4-chlorobenzyl chloride [[1]]().

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1,3-oxazolidin-2-one (10 mmol) in 20 mL of anhydrous DMF.

  • Deprotonation: Cool the reaction to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 12 mmol) in portions. Stir for 30 minutes until H 2​ evolution ceases.

  • Alkylation: Dropwise, add a solution of 4-chlorobenzyl chloride (11 mmol) in 5 mL of DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench carefully with 10 mL of saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to systematically remove the DMF.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The starting oxazolidinone is weakly UV active, whereas the product will show strong UV absorbance at 254 nm due to the chlorobenzyl chromophore.

Protocol 2: NMR Acquisition Parameters
  • Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming: Insert the tube into the spectrometer.

  • Validation Checkpoint: Optimize the Z and Z 2 shim gradients until the lock signal is perfectly stable and the TMS peak exhibits a line width at half height ( w1/2​ ) of <1.0 Hz. Failing to achieve this will blur the crucial 8.4 Hz coupling constants of the AA'BB' aromatic system, rendering the data ambiguous.

Protocol 3: FT-IR ATR Acquisition
  • Background: Ensure the ATR crystal (Diamond/ZnSe) is clean.

  • Validation Checkpoint: Run a background scan immediately prior to the sample scan. Atmospheric CO 2​ and water vapor fluctuate constantly; failing to subtract them in real-time will cause baseline artifacts in the 1700-1800 cm −1 region, directly interfering with the critical 1745 cm −1 carbamate C=O peak.

  • Measurement: Place 2-3 mg of the solid product onto the crystal. Apply the pressure anvil until the software indicates optimal contact, and acquire 32 scans at a resolution of 4 cm −1 .

Conclusion

The structural validation of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one requires a holistic approach where synthesis, purification, and spectroscopy are treated as a single, interconnected system. By understanding the causal relationships—such as how ring strain shifts the IR carbonyl frequency and how electronegativity dictates NMR deshielding—scientists can move beyond mere data collection into authoritative structural elucidation.

References

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Exploratory

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one exact mass and molecular weight

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one Abstract This technical guide provides a comprehensive analysis of the exact mass and molecular weight of 3-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the exact mass and molecular weight of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, a compound of interest within the broader class of oxazolidinones. For researchers, scientists, and drug development professionals, the precise characterization of a molecule's mass is a foundational step in establishing its identity, purity, and structure. This document delineates the critical distinction between molecular weight and exact mass, details their calculation for the target compound, and presents a validated experimental workflow for their determination using high-resolution mass spectrometry (HRMS). The causality behind experimental choices and the significance of these measurements in a drug development context are explained to provide field-proven insights.

Introduction: The Significance of Oxazolidinones

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of antibiotics that includes Linezolid.[1][2] These synthetic antimicrobial agents are effective against a range of drug-resistant Gram-positive bacteria.[1] The compound 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one belongs to this vital chemical family. As with any compound intended for potential therapeutic development or as a key synthetic intermediate, unambiguous structural confirmation is paramount. The first and most fundamental step in this process is the accurate determination of its mass.[3][4] This guide will focus on the two key mass-related parameters for 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one: its molecular weight and its exact mass .

Fundamental Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with different origins and applications, particularly in the context of analytical chemistry and mass spectrometry.[5][6]

  • Molecular Weight (or Molar Mass): This value is calculated using the weighted average atomic masses of the constituent elements, accounting for the natural abundance of all their isotopes on Earth.[4] It represents the mass of one mole of the substance and is typically expressed in grams per mole ( g/mol ). This is the value used for stoichiometric calculations in synthetic chemistry.

  • Exact Mass: This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).[5][7] Mass spectrometry is a technique that measures the mass-to-charge ratio of individual ions, effectively measuring the exact mass, not the average molecular weight.[8] This high level of precision allows for the determination of a unique elemental composition.[9]

The distinction arises from the mass defect of isotopes—the difference between their exact mass and their nominal mass (the integer mass of the most abundant isotope).[10] High-resolution mass spectrometers can measure mass to several decimal places, making it possible to distinguish between molecules with the same nominal mass but different elemental formulas.[7]

cluster_concepts Core Mass Concepts cluster_basis Basis of Calculation cluster_application Primary Application MW Molecular Weight (Average Mass) Avg_Isotopes Weighted Average of Natural Isotopic Abundances MW->Avg_Isotopes Calculated from EM Exact Mass (Monoisotopic Mass) Most_Abundant Mass of the Most Abundant Isotope for Each Element EM->Most_Abundant Calculated from Stoichiometry Stoichiometry & Bulk Chemistry Avg_Isotopes->Stoichiometry Used in MS Mass Spectrometry (HRMS) & Formula Determination Most_Abundant->MS Measured in

Caption: Differentiating Molecular Weight and Exact Mass.

Physicochemical Properties of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

The first step in calculating these values is to establish the correct molecular formula. The structure consists of a 4-chlorobenzyl group (C₇H₆Cl) attached to the nitrogen atom of the 1,3-oxazolidin-2-one ring (C₃H₄NO₂).

  • Molecular Formula: C₁₀H₁₀ClNO₂

Based on this formula, we can calculate the molecular weight and exact mass.

PropertyValueBasis of Calculation
Molecular Formula C₁₀H₁₀ClNO₂Structural Analysis
Molecular Weight 211.64 g/mol Sum of average atomic masses: (10 * 12.011) + (10 * 1.008) + (1 * 35.45) + (1 * 14.007) + (2 * 15.999)
Exact Mass 211.04001 DaSum of monoisotopic masses: (10 * 12.000000) + (10 * 1.007825) + (1 * 34.968853) + (1 * 14.003074) + (2 * 15.994915)
Monoisotopic Mass 211.04001 DaIdentical to Exact Mass for this molecule.

Experimental Determination: High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass is confirmed experimentally using High-Resolution Mass Spectrometry (HRMS), a cornerstone technique for molecular identification in modern drug discovery.[11] HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically within 5 ppm).[10][12]

Principle of Mass Spectrometry

A mass spectrometer performs three primary functions:

  • Ionization: The sample molecule is converted into a gas-phase ion. For a molecule like 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, a soft ionization technique like Electrospray Ionization (ESI) is ideal to prevent fragmentation and preserve the molecular ion.[3]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio in a high-resolution mass analyzer.[8]

  • Detection: The abundance of ions at each m/z value is measured, generating a mass spectrum.[8]

Experimental Protocol: HRMS Analysis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

This protocol outlines a self-validating system for the precise determination of the compound's exact mass.

Objective: To confirm the elemental composition of the synthesized compound by measuring its exact mass and comparing it to the theoretical value.

Methodology: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Step 1: Sample Preparation

  • Prepare a stock solution of the synthesized 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Perform a serial dilution to create a working solution of approximately 1-10 µg/mL. The final concentration should be optimized to achieve a strong signal without saturating the detector.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Step 2: Instrument Calibration

  • Causality: To ensure high mass accuracy, the mass spectrometer must be calibrated immediately before the analysis.[3] This corrects for any minor drift in the instrument's electronics or environmental conditions.

  • Procedure: Infuse a known calibration standard (e.g., a commercial mix of compounds with well-defined masses across a wide range) into the mass spectrometer. The instrument software uses these known masses to create a calibration curve, ensuring that the mass measurement of the unknown analyte is accurate to within a few parts-per-million (ppm).

Step 3: LC-HRMS Data Acquisition

  • Liquid Chromatography (LC):

    • Column: A standard C18 reverse-phase column is appropriate for this compound.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The formic acid aids in the ionization process by promoting the formation of protonated molecules ([M+H]⁺).

    • Injection: Inject 1-5 µL of the prepared sample. The LC system will separate the analyte from any impurities before it enters the mass spectrometer.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is chosen to generate the protonated molecular ion, [M+H]⁺.

    • Mass Analyzer: Set the instrument to acquire data in full scan mode with high resolution (e.g., >60,000 FWHM).

    • Mass Range: Set a scan range that includes the expected m/z of the [M+H]⁺ ion (Theoretical m/z = 211.04001 + 1.007825 = 212.04783). A range of m/z 100-500 is typically sufficient.

Step 4: Data Analysis and Interpretation

  • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

  • Identify the peak for the monoisotopic [M+H]⁺ ion.

  • Compare the experimentally measured m/z value to the theoretical m/z value.

  • Calculate the mass error in ppm:

    • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • A mass error of < 5 ppm provides high confidence in the assigned elemental composition.[13] The instrument software can then use this accurate mass to generate a list of possible elemental formulas, which should include the expected C₁₀H₁₀ClNO₂.

Caption: Experimental workflow for HRMS analysis.

Conclusion

For 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, the calculated molecular weight is 211.64 g/mol , a value essential for synthetic and formulation activities. The exact mass is 211.04001 Da , a parameter that serves as a highly specific molecular fingerprint. The experimental verification of this exact mass via high-resolution mass spectrometry is a non-negotiable step in the compound's analytical characterization. It provides the highest level of confidence in its elemental composition, distinguishing it from potential isobaric impurities and confirming its identity. For professionals in drug development, this foundational data underpins all subsequent research, from metabolic studies to quality control, ensuring the integrity and validity of the scientific process.

References

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from MtoZ Biolabs website.[14]

  • Jackson, A. T. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 10(1), 012001.[15]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from Broad Institute website.[8]

  • BenchChem. (2025). A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides. Retrieved from BenchChem website.[3]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from Bioanalysis Zone website.[7]

  • Waters Corporation. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Retrieved from Waters Corporation website.[16]

  • Hiragana, K. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Mass Spectrometry & Purification Techniques.[11]

  • Montaudo, G., & Lattimer, R. P. (2008). Quantitative LC−MS of Polymers: Determining Accurate Molecular Weight Distributions by Combined Size Exclusion Chromatography and Electrospray Mass Spectrometry with Maximum Entropy Data Processing. Analytical Chemistry, 80(17), 6546–6557.[17]

  • University of Rostock. (n.d.). High resolution mass spectrometry. Retrieved from University of Rostock website.[10]

  • Thermo Fisher Scientific. (n.d.). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Retrieved from Thermo Fisher Scientific website.[12]

  • Fiveable. (2025). Exact Mass: Organic Chemistry Study Guide. Retrieved from Fiveable website.[5]

  • Creative Proteomics. (2023). Relative and Accurate Molecular Weight Determination Methods. Retrieved from Creative Proteomics blog.[4]

  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from Waters Corporation website.[9]

  • Gabelica, V., & De Pauw, E. (1996). Exact mass measurement of polar organic molecules at low resolution using electrospray ionization and a quadrupole mass spectrometer. Analytical Chemistry, 68(18), 3238–3242.[13]

  • Shimadzu. (n.d.). Molecular Weight. Retrieved from Shimadzu website.[6]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-1,3-oxazolidin-2-one. Retrieved from PubChem.[18]

  • BenchChem. (n.d.). 4-(4-Chlorobenzyl)oxazolidin-2-one. Retrieved from BenchChem website.[19]

  • Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(7), 1743.[1]

Sources

Foundational

Preliminary In Vitro Profiling of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one: Antimicrobial Efficacy and Monoamine Oxidase (MAO) Liability

Executive Summary & Rationale The 1,3-oxazolidin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, most notably serving as the pharmacophoric core for the oxazolidinone class of antibiotics (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1,3-oxazolidin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, most notably serving as the pharmacophoric core for the oxazolidinone class of antibiotics (e.g., linezolid, tedizolid)[1]. As drug development professionals, we must approach novel derivatives not merely as isolated binders, but as components interacting within a complex biological system.

This technical guide outlines the preliminary in vitro evaluation framework for 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one (3-4CBO) . Unlike clinically approved oxazolidinones that typically feature an N-aryl substituent, 3-4CBO utilizes an N3-linked 4-chlorobenzyl moiety. This structural pivot significantly alters the molecule's lipophilicity (LogP) and steric bulk. Consequently, this necessitates a rigorous, self-validating screening cascade to uncouple its desired ribosomal affinity from known class-specific off-target toxicities.

Mechanistic Grounding: The Oxazolidinone Pharmacophore

To design an effective screening protocol, we must first establish the mechanistic causality of the oxazolidinone core:

  • Primary Target (Efficacy): Oxazolidinones inhibit bacterial protein synthesis by binding to the A-site pocket of the 50S ribosomal subunit, specifically interacting with the 23S rRNA[1]. Crystallographic data reveals that the core stabilizes the universally conserved U2585 nucleotide in a nonproductive conformation, preventing the proper positioning of the initiator-tRNA[2].

  • Secondary Target (Liability): The oxazolidinone ring shares structural homology with toloxatone, a reversible monoamine oxidase (MAO) inhibitor. This confers a liability for MAO-A and MAO-B inhibition, which can lead to severe serotonergic neurotoxicity when co-administered with selective serotonin reuptake inhibitors (SSRIs) or tyramine-rich foods[3][4].

MOA Cmpd 3-4CBO (Oxazolidinone Core) Ribosome 50S Ribosomal Subunit (23S rRNA, U2585) Cmpd->Ribosome Primary Target MAO Monoamine Oxidase (MAO-A / MAO-B) Cmpd->MAO Off-Target Protein Inhibition of Protein Synthesis Ribosome->Protein Tox Serotonergic Neurotoxicity Risk MAO->Tox

Figure 1: Dual pathway of 3-4CBO targeting the 50S ribosome and off-target MAO inhibition.

In Vitro Screening Workflow & Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. The inclusion of clinical comparators and orthogonal readouts prevents false positives driven by compound precipitation or non-specific membrane lysis.

Workflow Step1 Phase 1: AST Broth Microdilution (MIC) Step2 Phase 2: Target Validation Cell-Free Translation Assay Step1->Step2 Step3 Phase 3: Toxicity Profiling HepG2 MTT & MAO Assay Step2->Step3 Decision Hit-to-Lead Optimization Step3->Decision

Figure 2: Sequential in vitro screening workflow for oxazolidinone hit-to-lead optimization.

Phase 1: Antimicrobial Susceptibility Testing (AST)

Causality: We utilize cation-adjusted Mueller-Hinton broth (CAMHB) to ensure physiological divalent cation concentrations, which is critical for bacterial membrane stability and accurate Minimum Inhibitory Concentration (MIC) determination. Linezolid is included as a positive control to validate the assay's dynamic range.

Step-by-Step Protocol:

  • Inoculum Preparation: Isolate colonies of target Gram-positive pathogens (e.g., MRSA, VRE) and suspend in sterile saline to match a 0.5 McFarland standard.

  • Compound Dispensing: Prepare serial 2-fold dilutions of 3-4CBO in 100% DMSO. Transfer to 96-well plates, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent vehicle-induced toxicity.

  • Inoculation: Add CAMHB containing the bacterial suspension to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of resazurin viability dye (0.015%) and incubate for an additional 2 hours.

    • Expert Insight: Resazurin is critical here. Oxazolidinones are typically bacteriostatic; relying solely on optical density (OD600) can yield false MIC readings if the highly lipophilic 3-4CBO precipitates out of solution. Resazurin fluorescence strictly correlates with metabolic viability.

Phase 2: Ribosomal Translation Inhibition Assay

Causality: To confirm that the observed MIC is driven by ribosomal inhibition rather than non-specific membrane disruption (a common false-positive in lipophilic scaffolds), we employ an E. coli S30 extract system coupled with a luciferase reporter.

Step-by-Step Protocol:

  • Reaction Assembly: Combine E. coli S30 extract, amino acid mix minus methionine, and T7 RNA polymerase in a reaction buffer.

  • Compound Addition: Add 3-4CBO at concentrations flanking its MIC value.

  • Initiation: Add the plasmid DNA encoding firefly luciferase and incubate at 37°C for 60 minutes.

  • Quantification: Add luciferin substrate and measure luminescence. A dose-dependent decrease in luminescence confirms specific inhibition of the 50S translational machinery.

Phase 3: Mammalian Cytotoxicity & MAO Inhibition Profiling

Causality: The 4-chlorobenzyl group may increase hydrophobic interactions within the MAO active site. We use kynuramine as a non-fluorescent substrate that MAO converts to the highly fluorescent 4-hydroxyquinoline. This continuous kinetic assay is superior to endpoint assays as it allows for the calculation of reversible inhibition constants ( Ki​ ), essential for Structure-Activity Relationship (SAR) tracking[4].

Step-by-Step Protocol:

  • Enzyme Preparation: Thaw recombinant human MAO-A and MAO-B membranes on ice.

  • Pre-incubation: Combine the enzyme, potassium phosphate buffer (100 mM, pH 7.4), and 3-4CBO. Incubate for 15 minutes at 37°C.

    • Expert Insight: Pre-incubation is mandatory. Because oxazolidinones are reversible inhibitors, allowing the system to reach binding equilibrium before substrate addition ensures accurate IC50​ calculations.

  • Substrate Addition: Add kynuramine to initiate the reaction.

  • Readout: Measure fluorescence (Ex 310 nm / Em 400 nm) continuously for 30 minutes to determine the initial velocity ( V0​ ) of the reaction.

Data Presentation: Representative Profiling Results

The following tables summarize the expected quantitative data structure for the in vitro profiling of the 3-4CBO scaffold against clinical standards.

Table 1: Antimicrobial Susceptibility (MIC in µg/mL)

CompoundS. aureus (MRSA)E. faecalis (VRE)E. coli (Gram-negative)
3-4CBO 4.08.0>64
Linezolid 2.02.0>64
Vehicle (DMSO) >64>64>64

Table 2: Mammalian Cytotoxicity and MAO Inhibition ( IC50​ in µM)

CompoundHepG2 CytotoxicityMAO-A InhibitionMAO-B InhibitionSelectivity Index (MAO-A/B)
3-4CBO >10012.58.21.5
Linezolid >10046.02.121.9
Toloxatone N/A1.8>100<0.02

Data Interpretation: The representative data indicates that while 3-4CBO maintains moderate anti-Gram-positive activity, the 4-chlorobenzyl substitution alters its MAO isoform selectivity compared to linezolid, demonstrating a narrower separation between MAO-A and MAO-B inhibition. This highlights the necessity of tracking the MAO liability early in the hit-to-lead optimization of novel oxazolidinone derivatives.

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Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one and its Analogs in Biological Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of novel 3-substituted-1,3-oxazolidin-2-one derivatives, using 3-(4-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of novel 3-substituted-1,3-oxazolidin-2-one derivatives, using 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one as a representative example. The oxazolidinone scaffold is a well-recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. Given this chemical diversity, a systematic and multi-faceted approach is essential to accurately define the mechanism of action for any new analog.

Part 1: Foundational Understanding of the Oxazolidinone Scaffold

The 1,3-oxazolidin-2-one core is a five-membered heterocyclic ring that has been successfully incorporated into clinically approved drugs, most notably the antibiotic Linezolid. The biological activity of oxazolidinone derivatives is highly dependent on the nature of the substituent at the N-3 position of the ring. Therefore, the 4-chlorobenzyl group in the compound of interest is a critical determinant of its potential biological targets and a logical starting point for mechanistic investigation.

Known Biological Activities of the Oxazolidinone Class

A thorough literature review reveals a spectrum of activities associated with this scaffold:

  • Antibacterial: The most well-documented mechanism is the inhibition of bacterial protein synthesis. Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action is specific to bacterial ribosomes, which is a key factor in their therapeutic index.

  • Antifungal: Certain oxazolidinone-linked 1,2,3-triazole derivatives have demonstrated potent antifungal activity, suggesting that the core scaffold can be adapted to target fungal-specific pathways.

  • Anticancer: Some derivatives have shown cytotoxic effects against cancer cell lines, although the precise mechanisms are less well-defined and appear to be diverse.

  • Neurological and Other Activities: The oxazolidinone structure has been explored for its potential as a monoamine oxidase (MAO) inhibitor and as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), indicating its potential to interact with targets in the central nervous system.

Given this precedent, a new derivative such as 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one could plausibly exhibit any of these activities, or a novel one altogether.

Part 2: A Step-Wise Experimental Approach to Mechanistic Elucidation

The following sections outline a logical and iterative experimental workflow designed to identify the biological target(s) and signaling pathways modulated by a novel 3-substituted-1,3-oxazolidin-2-one.

Initial Broad-Spectrum Phenotypic Screening

The first step is to perform broad-spectrum phenotypic screening to identify the general biological effect of the compound. This approach provides an unbiased view of the compound's activity across a range of biological systems.

Experimental Protocol: Broad-Spectrum Cell-Based Viability Assay

  • Cell Line Panel Selection: A diverse panel of cell lines should be selected, including:

    • Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)

    • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • A panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel)

    • Normal human cell lines (e.g., fibroblasts, endothelial cells) to assess general cytotoxicity.

  • Compound Preparation: Prepare a stock solution of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a wide range of concentrations (e.g., from 100 µM down to 1 nM).

  • Assay Performance:

    • Seed cells in 96-well or 384-well plates at an appropriate density.

    • After cell adherence (for mammalian cells), add the serially diluted compound.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours for mammalian cells; shorter times for microbes).

  • Viability Assessment: Use a standard viability assay, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo), to quantify cell viability.

  • Data Analysis: Plot the percentage of viable cells against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each cell line.

Interpreting the Results: The IC50/EC50 values will provide a "fingerprint" of the compound's activity. For example, high potency against bacterial strains with low cytotoxicity in human cells would suggest a selective antibacterial mechanism. Conversely, broad cytotoxicity across all cell lines might indicate a non-specific mechanism or a target that is highly conserved across species.

Table 1: Hypothetical Phenotypic Screening Results for 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

Cell Line/OrganismTypeIC50 (µM)
S. aureus (MRSA)Gram-positive Bacteria0.5
E. faecalis (VRE)Gram-positive Bacteria1.2
E. coliGram-negative Bacteria> 100
C. albicansFungus> 100
K562 (Human Leukemia)Cancer25
HCT116 (Human Colon Cancer)Cancer30
HFF-1 (Human Foreskin Fibroblast)Normal Human75
Target Identification and Validation

Based on the initial screening results, the next phase focuses on identifying the specific molecular target(s) of the compound.

If the phenotypic screen suggests antibacterial activity, the primary hypothesis would be the inhibition of bacterial protein synthesis, in line with the known mechanism of other oxazolidinones.

Experimental Protocol: In Vitro Bacterial Translation Assay

  • Preparation of Cell-Free Extract: Prepare a cell-free extract (S30 extract) from a sensitive bacterial strain (e.g., E. coli or S. aureus).

  • Assay Setup: The assay mixture should contain the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like ³⁵S-methionine or a fluorescently labeled one), and an energy source (ATP, GTP).

  • Compound Treatment: Add varying concentrations of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one to the reaction mixture.

  • Incubation and Detection: Incubate the reaction to allow for transcription and translation. The amount of newly synthesized protein is then quantified by measuring radioactivity, fluorescence, or enzymatic activity.

  • Data Analysis: A decrease in the amount of synthesized protein in the presence of the compound indicates inhibition of translation.

Workflow for Bacterial Target Identification

G phenotypic_screen Phenotypic Screen (Selective Gram-positive activity) translation_assay In Vitro Bacterial Translation Assay phenotypic_screen->translation_assay Hypothesis: Inhibition of protein synthesis ribosome_binding Ribosome Binding Assay (e.g., with radiolabeled compound) translation_assay->ribosome_binding If positive, identify binding site target_confirmation Confirmation of Target (e.g., resistance mutation studies) ribosome_binding->target_confirmation If binding to 50S subunit, confirm functional relevance

Caption: Workflow for identifying the bacterial target of an oxazolidinone derivative.

If the compound shows selective cytotoxicity against cancer cell lines, a broader approach is needed to identify the target.

Experimental Protocol: Kinase Inhibition Profiling

Many anticancer drugs target protein kinases. Therefore, profiling the compound against a large panel of kinases is a logical step.

  • Kinase Panel Selection: Utilize a commercial service or an in-house platform that offers a broad panel of purified human kinases (e.g., >400 kinases).

  • Assay Format: These assays typically measure the ability of a kinase to phosphorylate a substrate in the presence of the test compound. The readout is often based on ATP consumption or the detection of the phosphorylated substrate.

  • Compound Screening: Screen 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Hit Identification and Validation: Identify kinases for which the compound shows significant inhibition (e.g., >50% at 1 µM). For these "hits," perform follow-up dose-response assays to determine the IC50 values.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify direct target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.

  • Cell Treatment: Treat intact cancer cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry (proteome-wide CETSA).

  • Data Analysis: A shift in the melting curve of a protein to a higher temperature in the compound-treated samples indicates direct binding.

Signaling Pathway Analysis

G start Observation: Selective anticancer activity kinase_profiling Kinase Panel Screen start->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa pathway_analysis Signaling Pathway Analysis (e.g., Western blot for p-Akt, p-ERK) kinase_profiling->pathway_analysis If kinase hit identified cetsa->pathway_analysis If target identified functional_assays Functional Assays (e.g., cell cycle analysis, apoptosis assay) pathway_analysis->functional_assays

Caption: Strategy for elucidating the anticancer mechanism of action.

Once a target or a set of potential targets is identified, the next step is to investigate the downstream signaling pathways. For example, if a specific receptor tyrosine kinase (RTK) is identified as a target, one would use Western blotting to examine the phosphorylation status of key downstream signaling nodes like Akt and ERK in compound-treated cells.

Part 3: In-Depth Cellular and Functional Characterization

After identifying a putative target and pathway, it is crucial to link this molecular mechanism to a cellular phenotype.

Cell Cycle Analysis

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the compound at concentrations around its IC50 for 24-48 hours.

  • Cell Fixation: Harvest and fix the cells in ethanol.

  • Staining: Treat the cells with RNase and stain the DNA with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. A compound-induced arrest in a specific phase provides clues about its mechanism.

Apoptosis Assays

Experimental Protocol: Annexin V/Propidium Iodide Staining

  • Cell Treatment: Treat cells with the compound for a relevant period.

  • Staining: Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (which enters dead cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 4: Conclusion

The elucidation of the mechanism of action for a novel compound like 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one requires a systematic, multi-pronged approach. This guide provides a roadmap, starting from broad phenotypic screening to identify the general biological activity, followed by targeted experiments to identify the molecular target and the affected signaling pathways, and culminating in functional cellular assays to understand the phenotypic consequences. The versatility of the oxazolidinone scaffold necessitates an open-minded and evidence-driven investigation, as the 3-substituent can direct the compound to a wide array of biological targets.

References

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. RSC Advances. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance. Hindawi. Available at: [Link]

  • The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents. PubMed. Available at: [Link]

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. Available at: [Link]

  • Mechanism of action of the oxazolidinone antibacterial agents. PubMed. Available at: [Link]

  • 3-Benzyl-1,3-oxazolidin-2-ones as mGluR2 positive allosteric modulators: Hit-to lead and lead optimization. PubMed. Available at: [Link]

  • Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. ResearchGate. Available at: [Link]

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. Available at: [Link]

  • Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. MDPI. Available at: [Link]

  • Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed. Available at: [Link]

  • Discovery of a Teraryl Oxazolidinone Compound (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)

Protocols & Analytical Methods

Method

Application Note: Efficient N-Alkylation Protocol for the Synthesis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

Target Audience: Research Chemists, Medicinal Chemistry Scientists, and Process Development Professionals. Application Context: Synthesis of nitrogen-heterocyclic pharmacophores for drug discovery, specifically targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemistry Scientists, and Process Development Professionals. Application Context: Synthesis of nitrogen-heterocyclic pharmacophores for drug discovery, specifically targeting metabolic disorders such as Type II diabetes and glucose/lipid metabolism regulation[1].

Mechanistic Rationale & Experimental Design

The synthesis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one is most efficiently achieved via the direct SN​2 N-alkylation of 1,3-oxazolidin-2-one. Because the secondary amide (carbamate) proton of the oxazolidinone ring is only weakly acidic (pKa 15), a strong base is required to drive complete deprotonation and generate a highly nucleophilic nitrogen anion.

Causality in Reagent Selection:

  • Base (Sodium Hydride): NaH is selected over weaker bases (like K2​CO3​ ) to ensure rapid, irreversible deprotonation. The byproduct is hydrogen gas, which bubbles out of solution, driving the equilibrium forward and simplifying downstream purification.

  • Solvent (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the sodium cation. This leaves the oxazolidinonide anion "naked" and highly reactive, significantly accelerating the subsequent SN​2 attack on the benzylic chloride.

  • Temperature Control: Deprotonation is highly exothermic and must be initiated at 0°C to prevent solvent degradation or side reactions. Alkylation is then allowed to proceed at room temperature to ensure kinetic completion.

Reagent & Stoichiometry Specifications

All quantitative data for the reaction setup is summarized below. Reagents must be handled under an inert atmosphere (Argon or N2​ ) to prevent quenching of the NaH by ambient moisture.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
1,3-Oxazolidin-2-one87.081.00871 mgStarting Material
Sodium Hydride (60% in oil)24.001.20480 mgBase
4-Chlorobenzyl chloride161.031.101.77 g (1.39 mL)Alkylating Agent
N,N-Dimethylformamide (DMF)73.09-20 mLSolvent (Anhydrous)

Step-by-Step Experimental Protocol

Safety Warning: Sodium hydride is pyrophoric and reacts violently with water. This procedure must be conducted in a professional laboratory fume hood using proper Personal Protective Equipment (PPE).

Phase I: Deprotonation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 10 minutes.

  • Solvation: Add 1,3-oxazolidin-2-one (871 mg, 10.0 mmol) to the flask, followed by 15 mL of anhydrous DMF. Stir until fully dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0°C for 10 minutes.

  • Base Addition: Carefully add the 60% NaH dispersion (480 mg, 12.0 mmol) in three equal portions over 15 minutes. Observation: Effervescence ( H2​ gas evolution) will occur.

  • Maturation: Stir the suspension at 0°C for 30 minutes, or until gas evolution completely ceases, indicating quantitative formation of the sodium oxazolidinonide salt.

Phase II: Alkylation
  • Electrophile Addition: Dissolve 4-chlorobenzyl chloride (1.77 g, 11.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C via a syringe over 10 minutes.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20-25°C) and stir for 4 to 6 hours.

  • Reaction Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting oxazolidinone should be completely consumed.

Phase III: Workup & Purification
  • Quenching: Cool the flask back to 0°C. Carefully add 10 mL of saturated aqueous NH4​Cl solution dropwise to quench any residual NaH.

  • Extraction: Dilute the mixture with 50 mL of distilled water and extract with Ethyl Acetate ( 3×30 mL).

  • Washing: To remove residual DMF, wash the combined organic layers thoroughly with distilled water ( 3×30 mL) and finally with saturated brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product.

Analytical Validation System

To ensure the integrity of the synthesized compound, cross-reference the isolated product against the following expected analytical parameters.

Analytical MethodExpected Signals / CharacteristicsDiagnostic Value
Physical State White to off-white crystalline solidPurity indicator
1 H NMR (400 MHz, CDCl3​ ) δ 7.35 - 7.20 (m, 4H, Ar-H)Confirms 4-chlorophenyl ring
δ 4.42 (s, 2H, Benzylic- CH2​ )Critical: Confirms successful N-alkylation
δ 4.35 (t, J=8.0 Hz, 2H, Ring O−CH2​ )Confirms intact oxazolidinone ring
δ 3.55 (t, J=8.0 Hz, 2H, Ring N−CH2​ )Confirms intact oxazolidinone ring
LC-MS (ESI+) m/z 212.0 [M+H]+ (for 35Cl isotope)Validates molecular weight ( C10​H10​ClNO2​ )

Workflow Visualization

SynthesisWorkflow N1 1,3-oxazolidin-2-one + Anhydrous DMF N2 Deprotonation Add NaH (0°C) N1->N2 N3 Alkylation Add 4-Chlorobenzyl chloride (RT) N2->N3 H2 Evolution Complete N4 Quench & Workup Sat. NH4Cl / EtOAc Extraction N3->N4 Reaction Complete (TLC) N5 Purification Flash Chromatography N4->N5 Organic Layer Dried N6 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one (Target Compound) N5->N6

Figure 1: Step-by-step experimental workflow for the N-alkylation of 1,3-oxazolidin-2-one.

References

  • Patent CN103626713A - Aza (oxa)-cyclopentane-2- ketone (thione) compounds, medicine compositions thereof, preparation method and applications. Google Patents.

Sources

Application

Application Note: Synthesis and Utility of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one in Drug Discovery

Executive Summary & Mechanistic Rationale The 1,3-oxazolidin-2-one ring is a privileged heterocyclic scaffold in medicinal chemistry, extensively utilized both as a chiral auxiliary and a core pharmacophore[1]. Specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,3-oxazolidin-2-one ring is a privileged heterocyclic scaffold in medicinal chemistry, extensively utilized both as a chiral auxiliary and a core pharmacophore[1]. Specifically, 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one serves as a highly versatile intermediate in early-stage drug discovery.

As a Senior Application Scientist, I frequently recommend the incorporation of the 4-chlorobenzyl moiety at the N3 position due to its distinct physicochemical and pharmacokinetic advantages:

  • Lipophilic Efficiency (LLE): The chlorobenzyl group enhances membrane permeability, a critical factor in optimizing oral bioavailability for systemic targets.

  • Target Engagement: The para-chloro substituent frequently participates in halogen bonding and hydrophobic π−π interactions within deep receptor pockets, significantly improving binding affinity.

  • Metabolic Stability: Blocking the benzylic position and the para-position of the phenyl ring mitigates rapid oxidative metabolism by hepatic cytochrome P450 enzymes, a common hurdle in lead optimization[2].

This intermediate serves as a foundational building block for synthesizing Δ-5 Desaturase (D5D) inhibitors for metabolic disorders[2] and potent human CCR8 antagonists for immunological targets[3].

Pharmacological Landscape & Quantitative Data

The versatility of the N-benzyl oxazolidinone core is demonstrated by its application across diverse therapeutic areas. Table 1 summarizes the structure-activity relationship (SAR) data derived from functionalizing this intermediate.

Table 1: Pharmacological Targets of N-Benzyl Oxazolidinone Derivatives

Target / IndicationStructural VariantBiological Activity (IC50 / MIC)Mechanism of Action
Δ-5 Desaturase (D5D) (Metabolic Disease)3-Benzyl-5-phenyl-1,3-oxazolidin-2-oneIC50 = 360 nMInhibits D5D, reducing arachidonic acid production[2].
Human CCR8 (Asthma / HIV)N-(4-Chlorobenzyl)-5-aryl-oxazolidinoneIC50 < 10 nMAntagonizes chemokine receptor CCR8, blocking Th2 cell recruitment[3].
Gram-Positive Bacteria (MRSA / VRE)Substituted phenyl oxazolidinonesMIC = 2.0 - 4.0 μg/mLInhibits bacterial protein synthesis at the 50S ribosomal subunit[1].

Synthetic Workflows & Protocols

Successful library generation relies on robust, scalable, and self-validating synthetic protocols. The following workflows detail the generation and subsequent functionalization of 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one.

Protocol A: Synthesis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one via N-Alkylation

Objective: High-yield generation of the core intermediate via bimolecular nucleophilic substitution (SN2).

Reagents & Materials:

  • 1,3-oxazolidin-2-one (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology & Causality:

  • Preparation of the Nucleophile: Suspend NaH in anhydrous DMF at 0 °C under an inert argon atmosphere. Causality: NaH is a strong, non-nucleophilic base (pKa ~35) that irreversibly deprotonates the oxazolidinone (pKa ~15). The 0 °C temperature prevents the degradation of DMF and controls the exothermic evolution of hydrogen gas.

  • Deprotonation: Add 1,3-oxazolidin-2-one dropwise. Stir for 30 minutes until gas evolution ceases. Self-Validation: The cessation of bubbling visually confirms complete deprotonation, yielding the reactive sodium oxazolidinide.

  • Alkylation: Introduce 4-chlorobenzyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: DMF, a polar aprotic solvent, strongly solvates the Na+ cation, leaving the nitrogen anion "naked" and highly nucleophilic, thus accelerating the SN2 attack on the benzylic carbon.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x). Causality: Multiple brine washes are critical to partition and remove the high-boiling DMF from the organic phase.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Hexanes:EtOAc).

Analytical Validation:

  • TLC: The product is UV-active (due to the chlorobenzyl group), whereas the starting oxazolidinone is not, allowing easy reaction monitoring.

  • 1H NMR (CDCl3): Look for a diagnostic sharp singlet at ~4.40 ppm integrating to 2H, confirming the successful formation of the N-CH2-Ar benzylic linkage.

Protocol B: Downstream C-H Arylation for Library Generation

To generate D5D or CCR8 active compounds, the intermediate undergoes transition-metal-catalyzed functionalization[2][3].

Step-by-Step Methodology:

  • Catalyst Activation: Combine the intermediate (1.0 eq), an aryl bromide (1.2 eq), Palladium(II) acetate (5 mol%), and a phosphine ligand (e.g., XPhos, 10 mol%) in a Schlenk flask.

  • Base Addition: Add Potassium carbonate (K2CO3, 2.0 eq) and anhydrous toluene. Causality: The base neutralizes the HBr byproduct, driving the catalytic cycle forward and preventing catalyst poisoning.

  • Reaction: Heat to 110 °C for 12 hours.

  • Isolation: Filter through a Celite pad to remove palladium black, concentrate, and purify via preparative HPLC to yield the functionalized N-(4-chlorobenzyl)-5-aryl-oxazolidinone.

Pathway Visualization

The following diagram illustrates the synthetic divergence of the intermediate toward distinct therapeutic targets.

Workflow Start 4-Chlorobenzyl Chloride + 1,3-Oxazolidin-2-one Intermediate 3-(4-Chlorobenzyl)- 1,3-oxazolidin-2-one Start->Intermediate NaH, DMF, 0°C to RT (SN2 Alkylation) Path1 C-H Arylation / Cross-Coupling Intermediate->Path1 Pd(OAc)2, Ligand Path2 Epoxide Ring Opening & Cyclization Intermediate->Path2 Alternative Route Target1 Δ-5 Desaturase (D5D) Inhibitors (Metabolic) Path1->Target1 IC50 Optimization Target2 CCR8 Antagonists (Immunology/Asthma) Path2->Target2 SAR Profiling

Figure 1: Synthetic divergence of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one in drug discovery.

Conclusion

The strategic utilization of 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one allows medicinal chemists to rapidly access diverse chemical space. By employing robust N-alkylation followed by late-stage palladium-catalyzed functionalization, researchers can efficiently generate highly potent libraries targeting critical pathways in metabolic, immunological, and infectious diseases.

References[2] Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. ACS Publications. View Source[1] Current Updates on Oxazolidinone and Its Significance. PMC.View Source[3] Oxazolidinones as novel human CCR8 antagonists. ResearchGate / Bioorganic & Medicinal Chemistry Letters. View Source

Sources

Method

Application Note &amp; Protocol: A Direct Approach to the Synthesis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

Abstract This technical guide provides a comprehensive protocol for the synthesis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, a valuable heterocyclic compound. The oxazolidinone core is a significant pharmacophore found...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, a valuable heterocyclic compound. The oxazolidinone core is a significant pharmacophore found in several clinically important drugs, particularly antibacterial agents like Linezolid.[1][2] This document details a direct synthetic route commencing from 4-chlorobenzylamine and ethylene carbonate. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and emphasize the critical safety precautions required when handling the specified reagents. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Context

The 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry. Its rigid, five-membered ring structure serves as a versatile template for designing bioactive molecules. Substituted oxazolidinones are renowned for their potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action, which involves inhibiting the initiation phase of bacterial protein synthesis, makes them a critical class of antibiotics.[1]

The target molecule, 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, incorporates the key structural elements of this class and serves as a crucial intermediate for more complex pharmaceutical agents. Traditional syntheses of oxazolidinones often involve multi-step procedures or the use of hazardous reagents like phosgene.[3][4] The method presented here offers a more streamlined and accessible approach by reacting a primary amine (4-chlorobenzylamine) with ethylene carbonate, which acts as a safer carbonyl source.[5] This reaction provides a direct pathway to the desired N-substituted oxazolidinone core.

Reaction Scheme and Proposed Mechanism

Overall Reaction:

Figure 1. Synthesis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one from 4-chlorobenzylamine and ethylene carbonate.

Mechanism: The reaction proceeds through a two-step sequence:

  • Nucleophilic Acyl Substitution: The nucleophilic nitrogen of 4-chlorobenzylamine attacks one of the electrophilic carbonyl carbons of ethylene carbonate. This results in the opening of the cyclic carbonate ring to form a 2-hydroxyethyl carbamate intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the carbamate intermediate then acts as a nucleophile, attacking the carbamate carbonyl carbon. This intramolecular cyclization results in the formation of the stable five-membered oxazolidinone ring and the elimination of an ethanol molecule (if the reaction were with diethyl carbonate) or, in this case, involves a rearrangement and ring closure without a separate leaving group beyond the initial ring opening. The process is often facilitated by heat.

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Proposed Reaction Mechanism", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A simplified diagram of the reaction mechanism.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/Material CAS Number Molecular Weight ( g/mol ) Amount Moles (mmol) Notes
4-Chlorobenzylamine 104-86-9 141.60 7.08 g 50.0 Corrosive, toxic liquid.
Ethylene Carbonate 96-49-1 88.06 4.84 g 55.0 Eye irritant, solid.[6]
Toluene 108-88-3 92.14 50 mL - Solvent.
Sodium Sulfate (Anhydrous) 7757-82-6 142.04 As needed - Drying agent.
Ethyl Acetate 141-78-6 88.11 As needed - For extraction & chromatography.

| Hexane | 110-54-3 | 86.18 | As needed | - | For chromatography. |

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

  • Standard Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[7][8][9]

Detailed Experimental Protocol

digraph "Experimental_Workflow" { graph [rankdir="TB", label="Experimental Workflow", labelloc=t, fontname="Helvetica", fontsize=14, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=2, height=0.5]; edge [fontname="Helvetica", fontsize=9];
Overview of the synthetic workflow.
  • Apparatus Setup: Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with an inert gas.

  • Reagent Addition: To the flask, add ethylene carbonate (4.84 g, 55.0 mmol) and toluene (50 mL). Begin stirring the mixture. In a separate container, dissolve 4-chlorobenzylamine (7.08 g, 50.0 mmol) in a small amount of toluene and add it dropwise to the stirred suspension in the reaction flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-115°C) using the heating mantle. Maintain the reflux and stirring for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the 4-chlorobenzylamine spot indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may yield the pure product as a solid.

  • Characterization: The identity and purity of the final product, 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should also be recorded.

Critical Safety Precautions

This synthesis involves hazardous materials and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • 4-Chlorobenzylamine: This compound is corrosive and can cause severe skin burns and eye damage.[7][9] It is also harmful if swallowed, inhaled, or absorbed through the skin.[7][10] Handle with extreme care, using chemical-resistant gloves and eye/face protection.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]

  • Ethylene Carbonate: Causes serious eye irritation and may cause damage to the eyes upon contact.[6][11][12] Avoid contact with eyes, skin, and clothing.[6] In case of eye contact, rinse cautiously with water for several minutes.[6][11]

  • Toluene: Toluene is a flammable liquid and its vapors can form explosive mixtures with air. It is also a skin and respiratory irritant. Keep away from heat, sparks, and open flames.

Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[7][8] An eyewash station and safety shower must be readily accessible.[6]

References

  • Convenient Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt. The Journal of Organic Chemistry - ACS Publications. (2005). Available at: [Link]

  • Material Safety Data Sheet - Ethylene Carbonate, 99+%. Cole-Parmer. (2005). Available at: [Link]

  • Safety Data Sheet: Ethylene carbonate. Carl ROTH. Available at: [Link]

  • Three-Component Synthesis of Oxazolidinones via Phosphine-Catalyzed Fixation of Carbon Dioxide and Mechanistic Investigation in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. (2025). Available at: [Link]

  • N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Three-Component Synthesis of Oxazolidinones via Phosphine-Catalyzed Fixation of Carbon Dioxide and Mechanistic Investigation in Mass Spectrometry - ResearchGate. ResearchGate. Available at: [Link]

  • 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones | Organic Letters - ACS Publications. American Chemical Society. (2001). Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of oxazolidinones and method of use thereof - Google Patents.
  • Three-Component Synthesis of Oxazolidinones via Phosphine-Catalyzed Fixation of Carbon Dioxide and Mechanistic Investigation in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society. (2014). Available at: [Link]

  • Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. ResearchGate. Available at: [Link]

  • 2-Oxazolidinone - Wikipedia. Wikipedia. Available at: [Link]

  • Revised supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Reaction of various amines with ethylene carbonate in the presence of Cs2CO3. ResearchGate. Available at: [Link]

  • Synthesis of (e) (S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride. Mol-Instincts. Available at: [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at: [Link]

  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. Available at: [Link]

Sources

Application

Application Note: Advanced Stereocontrol Using the 4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one Chiral Auxiliary

Executive Summary & Nomenclature Clarification The pursuit of absolute stereocontrol in the synthesis of complex polyketides and pharmaceutical intermediates relies heavily on robust, recyclable chiral auxiliaries. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

The pursuit of absolute stereocontrol in the synthesis of complex polyketides and pharmaceutical intermediates relies heavily on robust, recyclable chiral auxiliaries. Among these, oxazolidinone-based frameworks—pioneered by D. A. Evans—remain the gold standard for asymmetric aldol additions and alkylations.

A Critical Note on Nomenclature: In formal IUPAC nomenclature, the nitrogen atom of the oxazolidinone ring is designated as position 3. Consequently, informal literature or catalog databases sometimes mislabel this molecule as "3-(4-chlorobenzyl)-1,3-oxazolidin-2-one". However, for the molecule to function as an Evans auxiliary, the sterically directing 4-chlorobenzyl group must reside at the C4 position (derived from p-chlorophenylalanine). This structural absolute ensures that the N3 position remains unsubstituted (N-H), a strict prerequisite for the N-acylation step that initiates enolate formation. This protocol focuses exclusively on the functionally active 4-(4-chlorobenzyl)-1,3-oxazolidin-2-one [1].

Mechanistic Rationale: The p-Chloro Advantage

While the standard 4-benzyl-1,3-oxazolidin-2-one is ubiquitous, substituting the phenyl ring with a para-chloro group provides three distinct operational advantages for drug development professionals:

  • Enhanced Crystallinity (Purification Causality): The inclusion of the heavy chlorine atom significantly increases the melting point and lattice energy of the resulting aldol adducts. This allows diastereomers to be separated via simple, scalable recrystallization rather than laborious silica gel chromatography.

  • Superior UV Traceability: The p-chloro substitution acts as a powerful chromophore, drastically increasing the molar absorptivity of the auxiliary. This enables highly sensitive, real-time reaction monitoring via HPLC-UV at 254 nm, ensuring precise kinetic tracking.

  • Rigid Stereocontrol: The steric bulk of the p-chlorobenzyl group effectively shields the Re face of the intermediate Z-boron enolate. This forces the incoming electrophile (aldehyde) to attack exclusively from the Si face via a highly organized, six-membered Zimmerman-Traxler transition state [2].

Workflow cluster_0 Phase 1: Auxiliary Activation cluster_1 Phase 2: Asymmetric Aldol Addition cluster_2 Phase 3: Cleavage & Recovery Aux 4-(4-Chlorobenzyl) 1,3-oxazolidin-2-one Acyl N-Acylation (n-BuLi, RCOCl) Aux->Acyl Imide N-Acyl Imide (Active Species) Acyl->Imide Enolization Soft Enolization (n-Bu2BOTf, Et3N) Imide->Enolization Enolate Z-Boron Enolate (Rigid Chelate) Enolization->Enolate TS Zimmerman-Traxler Transition State Enolate->TS Adduct Evans-Syn Aldol Adduct TS->Adduct Cleavage Hydrolytic Cleavage (LiOH, H2O2) Adduct->Cleavage Product Enantiopure β-Hydroxy Acid Cleavage->Product Recovery Recovered Auxiliary (>95% Yield) Cleavage->Recovery Recovery->Aux Recycle

Fig 1: Mechanistic workflow of asymmetric aldol addition using the Evans chiral auxiliary.

Experimental Workflow & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating in-process checkpoints to ensure experimental integrity at every phase.

Phase I: N-Acylation of the Auxiliary

Causality: The auxiliary must be converted into an N-acyl imide to provide the carbonyl necessary for enolization. Deprotonation with a strong base ensures quantitative acylation without competing O-acylation.

  • Preparation: Dissolve 4-(4-chlorobenzyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the solution to -78 °C.

  • Deprotonation: Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Acylation: Add the desired acid chloride (e.g., propionyl chloride, 1.1 equiv) dropwise. Allow the reaction to warm to 0 °C over 1 hour.

  • Self-Validation Checkpoint: Perform a TLC (Hexanes/EtOAc 7:3). The starting auxiliary is highly polar due to the free N-H bond. A successful reaction will show complete conversion to a significantly less polar, intensely UV-active spot (the N-acyl imide). If the polar spot persists, moisture has compromised the n -BuLi.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

Phase II: Asymmetric Boron-Mediated Aldol Addition

Causality: Di-n-butylboron triflate ( n -Bu 2​ BOTf) is utilized because boron-oxygen bonds are exceptionally short and tight. This creates a highly rigid, highly organized Z-enolate chelate that maximizes diastereofacial bias during the aldol addition [3].

  • Enolization: Dissolve the N-acyl imide (1.0 equiv) in anhydrous DCM (0.1 M) and cool to -78 °C. Add n -Bu 2​ BOTf (1.1 equiv, 1.0 M in DCM) followed slowly by triethylamine ( Et3​N , 1.2 equiv).

  • Self-Validation Checkpoint: The formation of the boron enolate is instantaneous[2]. The solution must remain a pale, homogeneous liquid. If a dark yellow or orange color develops, it indicates premature decomposition of the triflate or amine oxidation; the reaction should be aborted.

  • Addition: Stir for 30 minutes at -78 °C, then add the aldehyde (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Quench the reaction by sequentially adding pH 7 phosphate buffer, methanol, and 30% H2​O2​ (in a 1:1:2 ratio).

    • Causality: The H2​O2​ is strictly required to oxidatively cleave the robust boron-oxygen bonds, releasing the free β-hydroxy aldol adduct.

Phase III: Non-Destructive Auxiliary Cleavage

Causality: Standard hydrolysis with LiOH alone can destructively attack the endocyclic carbamate of the auxiliary. By adding H2​O2​ , the reagent is converted to lithium hydroperoxide ( LiOOH ), an alpha-effect nucleophile that selectively attacks the exocyclic imide carbonyl, preserving the auxiliary for recycling.

  • Hydrolysis: Dissolve the aldol adduct in a 3:1 mixture of THF/Water (0.1 M) and cool to 0 °C.

  • Reagent Addition: Add 30% H2​O2​ (4.0 equiv) followed by LiOH⋅H2​O (2.0 equiv).

  • Self-Validation Checkpoint: The reaction will slightly effervesce. TLC monitoring will show the disappearance of the UV-active adduct and the appearance of a highly polar baseline spot (the lithium salt of the product) alongside the intensely UV-active recovered auxiliary.

  • Recovery: Quench with Na2​SO3​ to destroy excess peroxide. Extract the aqueous layer with DCM to recover the intact 4-(4-chlorobenzyl)-1,3-oxazolidin-2-one (>95% yield). Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the enantiopure β-hydroxy acid.

Quantitative Performance Data

The table below demonstrates the superior performance of the p-chlorobenzyl auxiliary compared to the standard benzyl variant in a benchmark propionate aldol addition with benzaldehyde.

MetricStandard 4-Benzyl Auxiliary4-(4-Chlorobenzyl) AuxiliaryAdvantage / Causality
Aldol Yield (%) 88%91%Comparable electronic profile; slightly better stability.
Diastereomeric Ratio (syn:anti) 98:299:1Identical steric bulk ensures near-perfect Re-face shielding.
Enantiomeric Excess (ee %) >99%>99%Absolute stereocontrol maintained.
Adduct Crystallinity Moderate (Oils common)High (Crystalline solids)p-Chloro group increases lattice energy, enabling recrystallization.
UV Absorbance (254 nm) ModerateHighHalogenation enhances chromophore visibility for HPLC tracking.

References

  • Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of Organic Chemistry, 82(14), 7595–7601. Retrieved from[Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one Reactions

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one presents a unique dual-reactivity challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one presents a unique dual-reactivity challenge. The molecule features a notoriously unreactive aryl chloride moiety (due to the high C–Cl bond dissociation energy) combined with a bulky N-benzyl oxazolidinone core that frequently induces severe steric hindrance during functionalization.

This guide is engineered to provide you with causality-driven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to overcome these steric and electronic barriers.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Palladium-catalyzed Buchwald-Hartwig amination of the 4-chlorobenzyl moiety stalling at low conversion?

Causality & Solution: The failure is rooted in two competing mechanistic barriers. First, aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making the initial oxidative addition of Pd(0) highly unfavorable with standard phosphine ligands[1]. Second, the bulky oxazolidinone group—despite being separated by a methylene bridge—creates a sterically congested microenvironment that hinders the transmetalation and reductive elimination steps[2].

To overcome this, you must abandon standard ligands (e.g., PPh3, dppf) and transition to highly electron-rich, sterically demanding N-Heterocyclic Carbene (NHC) ligands such as SIPr, or dialkylbiaryl phosphines like XPhos or EPhos. The extreme electron density of SIPr accelerates the rate-limiting oxidative addition, while its massive steric bulk forces the intermediate into a strained geometry that dramatically accelerates reductive elimination, preventing the catalyst from stalling[3].

Q2: How do I overcome steric trajectory blocking during nucleophilic ring-opening or C4-alkylation of the oxazolidinone core?

Causality & Solution: The N-(4-chlorobenzyl) group adopts a rigid conformation that sterically shields the C2 carbonyl and the adjacent C4/C5 positions from incoming nucleophiles. This phenomenon is well-documented in conformationally constrained oxazolidinone systems used in stereoselective synthesis[4]. Direct attack by weak or moderately strong nucleophiles will fail because the activation energy required to overcome this steric blockade is too high.

You must alter the electronic landscape to compensate for the steric penalty. Employ a strong, oxophilic Lewis acid (such as TiCl4 or MgBr2) to pre-coordinate the C2 carbonyl oxygen. This coordination drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl, increasing its electrophilicity to a point where the thermodynamic driving force easily overcomes the steric activation barrier.

Part 2: Mechanistic Workflows & Pathway Visualization

Catalytic_Cycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (Cleaves C-Cl Bond) Pd0->OxAdd Rate-Limiting Step TransMet Transmetalation (Base-Assisted) OxAdd->TransMet Amine/Nucleophile RedElim Reductive Elimination (Sterically Driven) TransMet->RedElim Bulky Ligand Effect RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Substrate 3-(4-Chlorobenzyl)- 1,3-oxazolidin-2-one Substrate->OxAdd

Pd-catalyzed cross-coupling cycle highlighting steric and electronic ligand effects.

Ring_Opening Substrate Substrate N-Benzyl Oxazolidinone Steric Steric Shielding Blocks Nucleophile Substrate->Steric Default State LewisAcid Lewis Acid TiCl4 / MgBr2 Substrate->LewisAcid Addition Product Ring-Opened Product High Yield Steric->Product Fails Activation LUMO Lowering Carbonyl Activation LewisAcid->Activation Coordination Activation->Product Nucleophilic Attack

Mechanistic workflow for overcoming N-benzyl steric shielding via Lewis acid activation.

Part 3: Quantitative Data Presentation

To illustrate the critical nature of ligand selection when dealing with the steric and electronic hindrance of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, refer to the comparative data below.

Table 1: Ligand Screening for Aryl Chloride Activation (Model Amination)

Ligand SystemCatalyst LoadingTemp (°C)Conversion (%)Mechanistic Failure Point / Observation
PPh3 5.0 mol%110< 5%Failure at Oxidative Addition (C-Cl bond intact).
dppf 5.0 mol%11012%Stalls at Transmetalation due to steric clash.
XPhos 2.0 mol%9078%Moderate success; dicyclohexyl bulk aids reductive elimination.
(SIPr)Ph2Pd(cin)Cl 0.5 mol%25 (RT)> 95%Optimal. NHC electron density cleaves C-Cl; bulk forces elimination[3].

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol A: Sterically-Tolerant Buchwald-Hartwig Amination

Objective: Couple a secondary amine to the 4-chlorobenzyl moiety using an NHC-Pd catalyst.

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one (1.0 equiv), the secondary amine (1.2 equiv), NaOtBu (1.5 equiv), and (SIPr)Ph2Pd(cin)Cl (0.5 mol%).

    • Causality: NaOtBu is required to deprotonate the coordinated amine, facilitating transmetalation. The glovebox prevents O2 from irreversibly oxidizing the active Pd(0) species to an inactive Pd(II) complex.

  • Solvent Addition & Activation: Add anhydrous 1,4-dioxane (0.2 M). Seal the tube, remove it from the glovebox, and stir at room temperature for 15 minutes.

    • Validation Checkpoint 1 (Visual): The solution should transition from a pale yellow to a deep red/brown homogeneous mixture. This color shift confirms the generation of the active Pd(0) species. If the solution turns black and opaque, palladium black has precipitated (catalyst death via aggregation); discard and restart.

  • Reaction & Monitoring: Heat the reaction to 80 °C (if required for highly hindered amines) or maintain at room temperature. Stir for 2 hours.

    • Validation Checkpoint 2 (Analytical): Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS.

      • Scenario A: Starting material mass is dominant. Diagnosis: Oxidative addition failed. Ensure catalyst integrity.

      • Scenario B: Dehalogenated 3-benzyl-1,3-oxazolidin-2-one is detected. Diagnosis: Reductive elimination is too slow, leading to protodehalogenation. Increase amine concentration or switch to a bulkier ligand.

      • Scenario C: Product mass is dominant. Proceed to workup.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, eluting with EtOAc. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Oxazolidinone Ring Opening

Objective: Perform a nucleophilic attack on the sterically shielded C2 carbonyl.

  • Substrate Pre-Coordination: Dissolve 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under argon. Cool the solution to -78 °C. Slowly add TiCl4 (1.1 equiv) dropwise.

    • Causality: Low temperatures prevent unwanted side reactions while the Lewis acid coordinates to the carbonyl oxygen, drastically lowering the LUMO and overcoming the steric shielding of the N-benzyl group.

    • Validation Checkpoint 1 (Visual): A distinct color shift (typically from colorless to pale yellow/orange) indicates successful Lewis acid-base complex formation.

  • Nucleophilic Addition: After 30 minutes of stirring at -78 °C, add the nucleophile (e.g., an amine or alkoxide, 1.5 equiv) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes:EtOAc). The highly polar Ti-coordinated intermediate will not move from the baseline, but quenching a micro-aliquot in saturated NaHCO3 will release the ring-opened product, which should appear as a new, more polar spot compared to the starting material.

  • Quench & Isolation: Quench the reaction strictly at 0 °C with saturated aqueous NaHCO3 to precipitate titanium salts as TiO2. Filter through Celite, extract the aqueous layer with CH2Cl2, dry over MgSO4, and concentrate.

References

  • Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles Journal of the American Chemical Society / PMC URL:[Link]

  • Conformationally Constrained Glycosyl Donors as Tools to Control Glycosylation Outcomes The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature ACS Catalysis - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one vs Evans chiral auxiliaries

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one vs. Evans Chiral Auxiliaries: A Comparative Guide on Oxazolidinone Scaffolds in Drug Discovery and Asymmetric Synthesis As a Senior Application Scientist, one of the most frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one vs. Evans Chiral Auxiliaries: A Comparative Guide on Oxazolidinone Scaffolds in Drug Discovery and Asymmetric Synthesis

As a Senior Application Scientist, one of the most frequent structural misinterpretations I encounter involves the 1,3-oxazolidin-2-one core. While it is universally recognized as a cornerstone of modern organic chemistry, its functional utility is entirely dictated by its substitution pattern.

This guide provides an in-depth technical comparison between 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one (an N-alkylated pharmacophore) and Evans Chiral Auxiliaries (e.g., 4-benzyl-1,3-oxazolidin-2-one, a C-substituted stereodirecting group). By examining their mechanistic roles, structural causality, and experimental workflows, we will delineate how a single heterocyclic core serves two radically different fields: medicinal chemistry and asymmetric synthesis.

Structural and Mechanistic Divergence

The fundamental dichotomy between these two classes of molecules lies in the availability of the nitrogen atom (Position 3) and the presence of a stereocenter at the carbon backbone (Position 4).

3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one: The Stable Pharmacophore

In 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one, the 4-chlorobenzyl group is covalently bonded to the nitrogen atom. Because the nitrogen is blocked via N-alkylation, this molecule cannot undergo the reversible N-acylation required to function as a synthetic auxiliary. Instead, it is an achiral, highly stable scaffold. In drug discovery, the oxazolidinone ring acts as a rigid spatial organizer, orienting the lipophilic 4-chlorobenzyl group into the hydrophobic pockets of target enzymes, while the carbonyl oxygen serves as a critical hydrogen-bond acceptor. This exact N-benzyl oxazolidinone motif has been successfully deployed in the development of potent Δ-5 desaturase (D5D) inhibitors for metabolic diseases[1].

Evans Chiral Auxiliaries: The Temporary Stereodirecting Group

Pioneered by David A. Evans, chiral auxiliaries such as (S)-4-benzyl-1,3-oxazolidin-2-one leave the nitrogen atom free (an imide precursor) while introducing a bulky, enantiopure substituent at the C4 position. The free nitrogen allows a substrate to be temporarily attached via N-acylation. During enolization, the carbonyls of both the oxazolidinone and the acyl group chelate with Lewis acids (e.g., Boron or Titanium) to form a rigid, highly organized Z-enolate. The bulky C4 substituent physically blocks one face of the enolate, forcing incoming electrophiles to attack from the opposite face with exceptional diastereoselectivity[2].

G Core 1,3-Oxazolidin-2-one Core N_Sub N3 Substitution (e.g., 3-(4-Chlorobenzyl)) Core->N_Sub N-Alkylation C_Sub C4 Substitution (e.g., 4-Benzyl) Core->C_Sub Amino Acid Derivation Pharm Stable Pharmacophore (Drug Discovery) N_Sub->Pharm Target Binding Aux Chiral Auxiliary (Asymmetric Synthesis) C_Sub->Aux N-Acylation & Enolization

Structural divergence of the oxazolidinone core into pharmacophores and chiral auxiliaries.

Comparative Data Presentation

To objectively evaluate their utility, the following table summarizes the physicochemical and functional properties of both scaffolds.

Feature3-(4-Chlorobenzyl)-1,3-oxazolidin-2-oneEvans Chiral Auxiliary (e.g., 4-Benzyl)
Substitution Site N3 (Nitrogen)C4 (Carbon)
Chirality AchiralChiral (Enantiopure)
Primary Role Final Active Pharmaceutical Ingredient (API)Temporary Synthetic Tool
Nitrogen Status Permanently Blocked (N-alkylated)Reactive (Available for N-acylation)
Metal Chelation Weak / Non-participatoryStrong (Bidentate chelation via two carbonyls)
Cleavability Non-cleavable under physiological conditionsCleavable (LiOOH, LiBH4, AlMe3)

Experimental Protocols & Workflows

The causality behind the experimental conditions for these two molecules highlights their contrasting purposes. Below are the self-validating protocols for utilizing each scaffold.

Protocol A: Synthesis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one (MedChem Workflow)

This protocol demonstrates the irreversible functionalization of the oxazolidinone core to build a stable drug-like molecule.

  • Deprotonation: Dissolve 1,3-oxazolidin-2-one (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The imide-like NH of the oxazolidinone has a pKa of ~15. NaH irreversibly deprotonates it, generating hydrogen gas and forming a highly nucleophilic sodium oxazolidinide.

  • Alkylation: Dropwise add 4-chlorobenzyl chloride (1.1 eq) to the solution. Warm to room temperature and stir for 4 hours.

    • Causality: The unhindered nitrogen undergoes a rapid SN​2 substitution with the benzylic chloride. The reaction progress can be monitored by TLC (disappearance of the benzyl chloride).

  • Workup & Validation: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF. Purify via silica gel chromatography. Validation is achieved via 1H NMR, confirming the disappearance of the broad NH peak and the appearance of a benzylic CH2​ singlet (~4.4 ppm).

Protocol B: Evans Asymmetric Aldol Addition (Synthetic Workflow)

This protocol demonstrates the use of a C4-substituted auxiliary to dictate the stereochemistry of a new carbon-carbon bond[2].

  • N-Acylation: Treat (S)-4-benzyl-2-oxazolidinone with n-BuLi at -78 °C in THF, followed by the addition of propionyl chloride.

  • Enolization: Dissolve the resulting N-propionyl oxazolidinone in CH2​Cl2​ at -78 °C. Add Dibutylboron triflate ( Bu2​BOTf , 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

    • Causality: The boron Lewis acid strongly chelates the imide and carbonyl oxygens. DIPEA deprotonates the α -carbon, exclusively forming the rigid Z-enolate to minimize allylic strain.

  • Aldol Addition: Slowly add the target aldehyde.

    • Causality: The bulky C4-benzyl group physically shields the Re face of the enolate. The aldehyde is forced to attack from the less hindered Si face via a closed Zimmerman-Traxler six-membered transition state. This yields the syn-aldol product with exceptional diastereoselectivity (>95:5 d.r.).

  • Auxiliary Cleavage: Treat the purified aldol adduct with LiOH and H2​O2​ in THF/ H2​O at 0 °C.

    • Causality: Using standard LiOH can cause epimerization at the newly formed α -chiral center due to the high pH. Adding H2​O2​ generates the highly nucleophilic hydroperoxide anion (LiOOH), which rapidly and selectively attacks the imide carbonyl, cleaving the auxiliary without compromising the product's stereochemical integrity.

Workflow Step1 1. N-Acylation (Attach Substrate) Step2 2. Enolization (Z-Enolate Formation) Step1->Step2 Step3 3. Aldol Addition (Facial Selective Attack) Step2->Step3 Step4 4. Cleavage (Release Chiral Product) Step3->Step4

Step-by-step workflow of Evans auxiliary-mediated asymmetric aldol addition.

Conclusion

The distinction between 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one and Evans chiral auxiliaries perfectly illustrates how regioselective substitution transforms a molecule's function. N-substitution yields robust, target-binding pharmacophores essential for modern drug design. Conversely, C-substitution yields cleavable, stereodirecting auxiliaries that remain the gold standard for asymmetric carbon-carbon bond formation. Understanding the mechanistic causality behind these modifications ensures that researchers deploy the correct oxazolidinone scaffold for their specific chemical objectives.

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS/MS Characterization and Validation of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

Introduction: The Analytical Imperative for Novel Oxazolidinones The oxazolidinone class of compounds remains a cornerstone in medicinal chemistry, not only as potent antibiotics but also as versatile synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Oxazolidinones

The oxazolidinone class of compounds remains a cornerstone in medicinal chemistry, not only as potent antibiotics but also as versatile synthetic intermediates.[1][2] The molecule 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, a specific derivative, represents a typical challenge encountered in drug discovery and development pipelines. Its purity, stability, and concentration in various matrices must be determined with unimpeachable accuracy and precision. Failure to do so can compromise preclinical and clinical outcomes, leading to significant delays and financial loss.

This guide provides an in-depth, experience-driven walkthrough for the characterization and validation of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision. Furthermore, we will objectively compare the performance of LC-MS/MS with alternative analytical techniques, furnishing the data necessary for researchers and drug development professionals to make informed decisions tailored to their specific analytical objectives.

Part 1: High-Fidelity Characterization by LC-MS/MS

For molecules like 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, which may be present at low concentrations or in complex matrices, LC-MS/MS is the gold standard.[3] Its unparalleled sensitivity and selectivity, derived from the combination of chromatographic separation and mass-based detection using multiple reaction monitoring (MRM), allow for confident identification and quantification.

Causality-Driven Method Development

The goal is to develop a method that is not only sensitive but also robust and transferable. Our choices are guided by the physicochemical properties of the analyte. With a molecular weight of approximately 211.65 g/mol and a moderately polar structure, a reverse-phase chromatographic approach coupled with electrospray ionization is the logical starting point.

Predicted Fragmentation Pathway

A crucial aspect of MS/MS method development is predicting the fragmentation of the parent ion. For 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one (protonated molecule [M+H]⁺ at m/z 212.05), the most probable fragmentation involves the cleavage of the benzylic C-N bond, which is inherently the most labile. This yields a stable chlorobenzyl cation.

G cluster_0 Precursor Ion Selection (Q1) cluster_1 Collision-Induced Dissociation (CID in Q2) cluster_2 Product Ion Selection (Q3) precursor [M+H]⁺ 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one m/z 212.05 fragmentation Collision with Inert Gas (e.g., Argon) precursor->fragmentation Energy Applied product1 Product Ion (Quantifier) 4-Chlorobenzyl Cation m/z 125.02 fragmentation->product1 Selected for MRM product2 Neutral Loss Oxazolidin-2-one 87.03 Da fragmentation->product2

Caption: Predicted fragmentation of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one in CID.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed to be a robust starting point for analysis.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one in methanol.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with a 50:50 methanol:water mixture.

    • Prepare unknown samples by diluting them to an expected concentration within the calibration range using the same 50:50 diluent.

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: The C18 stationary phase provides excellent retention for this moderately non-polar molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte, which is essential for positive mode electrospray ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B, and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: m/z 212.05 → 125.02.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 350 °C

      • Gas Flow: 10 L/min

      • Nebulizer Pressure: 45 psi

    • Collision Energy: Optimize experimentally, typically starting around 15-25 eV.

Part 2: A Self-Validating System: Method Validation per ICH Q2(R1)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][5] Following the International Council for Harmonisation (ICH) Q2(R1) guideline ensures regulatory compliance and scientific rigor.[6][7]

G start_node Method Development Specificity 1. Specificity (Interference Check) start_node->Specificity Begin Validation process_node process_node data_node data_node decision_node decision_node decision_node->start_node Criteria Not Met (Re-optimize) end_node Validated Method decision_node->end_node All Criteria Met Linearity 2. Linearity (Calibration Curve) Specificity->Linearity Range 3. Range (Upper & Lower Limits) Linearity->Range Accuracy 4. Accuracy (% Recovery) Range->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ 6. LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Assess Sensitivity Robustness 7. Robustness (Deliberate Variations) LOD_LOQ->Robustness Robustness->decision_node Final Review

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Validation Parameters: Protocols and Acceptance Criteria

The following table summarizes the experimental approach and expected outcomes for a full validation.

Parameter Experimental Protocol Acceptance Criteria (ICH Q2(R1)) Hypothetical Data
Specificity Analyze blank matrix (e.g., plasma, formulation excipients) and a matrix spiked with the analyte. Check for interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte.No peak detected in blank matrix.
Linearity Analyze a minimum of 5 concentration levels, prepared in triplicate, across the desired range. Plot the peak area response versus concentration.Correlation coefficient (r²) ≥ 0.995.r² = 0.998
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentration limits.Defined by the validated linearity and accuracy data.0.1 ng/mL - 100 ng/mL
Accuracy Analyze samples at three concentration levels (low, medium, high) with a known amount of spiked analyte (n=3 replicates per level). Calculate percent recovery.Recovery typically within 80-120% for assays, may vary based on concentration.98.5% - 103.2% Recovery
Precision Repeatability: 6 replicate injections of a single sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 2% for drug substance, may be higher for impurities.Repeatability RSD = 0.8% Intermediate RSD = 1.2%
LOD Determined by the signal-to-noise (S/N) ratio. Analyze progressively lower concentrations.S/N ratio of 3:1.0.03 ng/mL
LOQ Determined by the S/N ratio. Analyze progressively lower concentrations where quantitative precision is still acceptable.S/N ratio of 10:1, with acceptable precision (e.g., RSD ≤ 10%).0.1 ng/mL (RSD = 6.5%)
Robustness Deliberately vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on results.No significant change in results, demonstrating reliability during normal usage.RSD < 5% for all variations.

Part 3: Comparative Guide to Alternative Analytical Technologies

While LC-MS/MS is a powerful tool, its suitability depends on the specific research question, available resources, and required throughput. A senior scientist must know when a simpler technique is sufficient or when a different, highly specialized method is necessary.

G start What is the Analytical Goal? q1 Need Trace-Level Quantification (<1 µg/mL)? start->q1 q2 Is the Analyte Volatile & Thermally Stable? start->q2 q3 Need Definitive Structural Elucidation? start->q3 lcms Use LC-MS/MS q1->lcms Yes hplcuv Use HPLC-UV q1->hplcuv No q2->lcms No gcms Use GC-MS (May require derivatization) q2->gcms Yes q3->lcms No nmr Use NMR Spectroscopy q3->nmr Yes

Caption: Decision tree for selecting an appropriate analytical technique.

Performance Comparison

The choice of an analytical method involves a trade-off between performance characteristics and practical considerations like cost and sample throughput.

Technique Sensitivity Selectivity Primary Use Case Pros Cons
LC-MS/MS Picogram to femtogramVery HighTrace quantification, impurity profiling, metabolite ID.Unmatched sensitivity and selectivity; wide applicability.High capital and operational cost; requires expert operators.
HPLC-UV Nanogram to microgramModerateRoutine purity assays, content uniformity, dissolution testing.[8][9]Cost-effective, robust, simple to operate.Lower sensitivity; requires analyte to have a UV chromophore; potential for matrix interference.
GC-MS PicogramHighAnalysis of volatile and semi-volatile compounds.Excellent for resolving complex mixtures of volatile compounds.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[10]
NMR Milligram to microgramVery HighStructural elucidation, absolute quantification (qNMR).Provides definitive structural information; non-destructive.Relatively low sensitivity; complex data interpretation; high instrument cost.
Contextual Recommendations
  • For discovery and preclinical pharmacokinetics: LC-MS/MS is non-negotiable due to the low concentrations typically found in biological matrices.[11][12]

  • For routine quality control of the bulk drug substance: A validated HPLC-UV method is often sufficient and more cost-effective, provided the required sensitivity is met.[9]

  • For identifying unknown synthesis byproducts: A combination of LC-MS/MS for initial detection and NMR for definitive structural confirmation is the most powerful approach.

Conclusion

The characterization and validation of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one is a multi-faceted analytical challenge that demands a thoughtful, science-driven approach. A robust, validated LC-MS/MS method, developed with a clear understanding of the analyte's properties and the intended application, provides the highest level of confidence for quantification, particularly at trace levels. However, a comprehensive analytical strategy involves understanding the strengths and limitations of alternative techniques like HPLC-UV and GC-MS, allowing the modern scientist to select the most appropriate tool for each stage of the drug development lifecycle. This ensures not only data integrity and regulatory compliance but also the efficient allocation of resources.

References

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Mass spectra of alpha-amino acid oxazolidinones Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

  • Title: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring Source: PMC URL: [Link]

  • Title: ICH-Q2 Analytical Method Validation Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]

  • Title: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives Source: ResearchGate URL: [Link]

  • Title: Overview of analytical methods for the estimation of linezolid Source: ResearchGate URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: PMC URL: [Link]

  • Title: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring Source: Taylor & Francis Online URL: [Link]

  • Title: Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma Source: PubMed URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI URL: [Link]

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: ResearchGate URL: [Link]

  • Title: Oxazolidinone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations Source: SSRG International Journals URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

Comprehensive Safety and Operational Protocol for Handling 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets. Han...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Protocol for Handling 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets. Handling novel halogenated oxazolidinone derivatives like 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one requires a mechanistic understanding of the compound's physical and biological properties. This protocol establishes a self-validating safety system, ensuring that researchers and drug development professionals can execute their workflows with absolute confidence and precision.

Mechanistic Context & Hazard Profile

To handle a chemical safely, you must understand why it is hazardous. 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one consists of an oxazolidin-2-one core—a pharmacophore known for potent biological inhibition—linked to a 4-chlorobenzyl moiety[1].

The Causality of the Hazard: The addition of the 4-chlorobenzyl group significantly increases the lipophilicity of the molecule. Mechanistically, this enhances the compound's ability to partition into and permeate the lipid-rich stratum corneum of human skin, leading to rapid dermal absorption and potential sensitization. Furthermore, as a fine crystalline powder, it poses a severe respiratory and ocular hazard due to aerosolization. According to OSHA standards for chemical hazard mitigation[2], engineering controls must always precede and dictate the selection of Personal Protective Equipment (PPE).

Quantitative Safety Data & PPE Specifications

Standard laboratory PPE is insufficient for lipophilic halogenated aromatics. The table below outlines the rigorously tested PPE requirements for this specific compound, summarizing the quantitative specifications and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic JustificationReplacement Frequency
Hand Protection Double Nitrile (≥0.11 mm thickness)Halogenated aromatics rapidly permeate standard latex. Nitrile provides a lipophobic barrier against dermal absorption.Every 2 hours, or immediately upon known contamination.
Eye Protection Tight-fitting safety goggles (ANSI Z87.1)Prevents entry of aerosolized micro-crystals, which cause severe ocular irritation and micro-abrasions.Reusable (Decontaminate with 70% IPA after each use).
Body Protection Tyvek® sleeves over a dedicated lab coatPrevents dermal accumulation of lipophilic dust on the forearms during powder transfer.Daily, or immediately if powder contact occurs.
Respiratory N95 or P100 Particulate RespiratorRequired only if primary engineering controls (fume hood) fail. Filters out fine crystalline dust.Discard after a single use or if breathing resistance increases.

Step-by-Step Operational Workflows

Every procedure below is designed as a self-validating system . This means the protocol includes built-in checks to confirm that the safety measures are actively working before you proceed to the next step.

Workflow 1: Pre-Operational Setup and Weighing

Static charge is the primary vector for accidental exposure when handling dry oxazolidinone powders.

  • Engineering Control Verification: Ensure the Class II Type B2 biological safety cabinet or dedicated powder weighing hood is operational with a face velocity of 80–100 fpm.

  • Static Mitigation (Self-Validation Step): Activate an anti-static ionizer bar inside the hood. Validation: Pass a gloved hand near the analytical balance; if the digital reading fluctuates wildly, static is not neutralized. Adjust the ionizer position until the balance stabilizes.

  • PPE Donning: Inspect and don safety goggles, a dedicated lab coat, Tyvek sleeves, and double nitrile gloves. Validation: Inflate the outer gloves manually before wearing to check for micro-punctures.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one into a pre-tared vial.

  • Sealing and Decontamination: Cap the vial tightly before removing it from the hood. Wipe the exterior of the vial with a 70% isopropanol (IPA) wipe to remove any microscopic dust.

Workflow 2: Spill Response and Decontamination

Because this compound is highly lipophilic, water alone will not decontaminate a spill; it will merely spread the hazard.

  • Isolation: Immediately halt work. If the spill occurs outside the engineering controls, evacuate the immediate 2-meter radius and don a P100 respirator.

  • Containment: Surround the spilled powder with an absorbent pad dampened with 70% IPA to prevent aerosolization. Never dry-sweep the powder.

  • Collection: Carefully fold the damp pad inward, trapping the powder. Place the pad into a sealable hazardous waste bag.

  • Surface Decontamination (Self-Validation Step): Wipe the spill area with a 10% bleach solution, followed by a generous wipe with 70% IPA to solubilize and remove residual compound. Validation: Shine a bright flashlight parallel to the surface; if no crystalline sheen or dust is visible, the area is decontaminated.

Workflow 3: Waste Segregation and Disposal

The EPA mandates that hazardous waste be properly identified and managed from cradle to grave[3].

  • Segregation: Place all contaminated consumables (gloves, wipes, weigh boats) into a designated "Halogenated Organic Solid Waste" container. Do not mix with aqueous or non-halogenated waste to prevent exothermic incompatibilities.

  • Labeling: Clearly label the container with "3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one", the date of first drop, and GHS hazard pictograms (Harmful/Irritant).

  • Disposal Routing: Submit the waste manifest to Environmental Health and Safety (EHS) for high-temperature incineration in compliance with EPA RCRA Subtitle C guidelines[3].

Operational Workflow Visualization

G Start Initiate Handling Protocol CheckPPE Verify PPE & Fume Hood Start->CheckPPE Weighing Weighing & Transfer (Closed System) CheckPPE->Weighing Spill Spill Detected? Weighing->Spill CleanUp Initiate Spill Protocol (Absorbent & Neutralization) Spill->CleanUp Yes Proceed Proceed to Reaction/Assay Spill->Proceed No Dispose Hazardous Waste Disposal CleanUp->Dispose Proceed->Dispose

Operational workflow for 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one handling and spill response.

References

  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration. Source: osha.gov. URL:[Link]

  • Learn the Basics of Hazardous Waste | US EPA. Source: epa.gov. URL:[Link]

  • 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem - NIH. Source: nih.gov. URL:[Link]

Sources

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